((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound. It is characterized by the presence of a benzenesulfonic acid group, an undecafluoropentyl group, and a sulfonylamino linkage. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps One common method starts with the sulfonation of benzene to produce benzenesulfonic acidThe final step involves the formation of the sulfonylamino linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and sulfonylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and high-pressure systems .
Analyse Chemischer Reaktionen
Types of Reactions
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Electrophilic Substitution: The benzenesulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonylamino linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various halogenating agents. Reaction conditions typically involve elevated temperatures and controlled pH levels .
Major Products
Major products formed from these reactions include various substituted benzenesulfonic acids and sulfonamides .
Wissenschaftliche Forschungsanwendungen
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonylamino linkage allows it to form stable complexes with various enzymes and proteins, thereby modulating their activity. The undecafluoropentyl group enhances its stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonic acid functionality but lacking the undecafluoropentyl and sulfonylamino groups.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group instead of the undecafluoropentyl group.
Uniqueness
((((Undecafluoropentyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is unique due to its combination of the undecafluoropentyl group and the sulfonylamino linkage. This combination imparts enhanced stability, resistance to oxidation, and unique reactivity compared to other sulfonic acid derivatives .
Eigenschaften
CAS-Nummer |
68299-20-7 |
---|---|
Molekularformel |
C12H7F11NNaO5S2 |
Molekulargewicht |
541.3 g/mol |
IUPAC-Name |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C12H8F11NO5S2.Na/c13-8(14,9(15,16)11(19,20)21)10(17,18)12(22,23)31(28,29)24-5-6-3-1-2-4-7(6)30(25,26)27;/h1-4,24H,5H2,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
ZOLFZTRCIJDXKB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.